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molecular formula C8H6ClFO B1580554 3'-Chloro-4'-fluoroacetophenone CAS No. 2923-66-2

3'-Chloro-4'-fluoroacetophenone

Cat. No. B1580554
M. Wt: 172.58 g/mol
InChI Key: PCJPESKRPOTNGU-UHFFFAOYSA-N
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Patent
US04743703

Procedure details

53.2 gm. (400 mmol) of aluminum chloride was carefully added in portions to a mixture of 26.2 gm (200 mmol) of 1-chloro-2-fluorobenzene and 31.2 gm of acetyl chloride at 50° C. After all the Lewis acid had been added, the reaction temperature was raised to 100° C. and maintained at that temperature for 3 hours. The hot reaction mixture was carefully poured onto ice and the resulting light-red oil twice extracted with ether. The combined ether extraacts were washed with saturated sodium chloride solution, dried and evaporated in vacuo to yield a crude brown oil. The oil was distilled to yield 26.47 gm of colorless oil.
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12].[C:13](Cl)(=[O:15])[CH3:14]>>[CH3:14][C:13]([C:10]1[CH:9]=[CH:8][C:7]([F:12])=[C:6]([Cl:5])[CH:11]=1)=[O:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
400 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
26.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)F
Name
Quantity
31.2 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After all the Lewis acid had been added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The hot reaction mixture was carefully poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the resulting light-red oil twice extracted with ether
WASH
Type
WASH
Details
The combined ether extraacts were washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26.47 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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